

BR103 off-target effects and how to mitigate

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Compound of Interest

Compound Name: BR103

Cat. No.: B606335

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BR103 Technical Support Center

Welcome to the technical support center for **BR103** (also known as Azalanstat or RS-21607). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the experimental use of **BR103**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BR103**?

BR103 is a potent inhibitor of lanosterol 14 α -demethylase (CYP51A1), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.^{[1][2]} This enzyme is responsible for the demethylation of lanosterol, a key step in the production of cholesterol.^{[1][3]} By inhibiting this enzyme, **BR103** effectively reduces the endogenous synthesis of cholesterol.^[2]

Q2: What are the known off-target effects of **BR103**?

The most significant known off-target effect of **BR103** is the inhibition of heme oxygenase (HO-1 and HO-2) enzymes.^{[4][5]} Heme oxygenase is the rate-limiting enzyme in heme catabolism, breaking it down into biliverdin, iron, and carbon monoxide. **BR103**, being an imidazole-dioxolane derivative, has been shown to inhibit HO-1 with an IC₅₀ of 5.5 μ M and HO-2 with an IC₅₀ of 24.5 μ M in certain experimental systems. It's important to note that at higher concentrations, **BR103** can also induce the transcription of the HO-1 gene.^[4]

Q3: How selective is **BR103** for its primary target?

BR103 has demonstrated a high degree of selectivity for lanosterol 14 α -demethylase over other cytochrome P450 enzymes involved in steroid biosynthesis. In one study, **BR103** showed greater affinity for lanosterol 14 α -demethylase compared to a panel of other CYPs, including CYP7, CYP27, CYP11A1, CYP19, CYP17, CYP11B1, and CYP21.[1] However, its inhibitory activity against heme oxygenase indicates that it is not completely selective.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype inconsistent with cholesterol synthesis inhibition.

Possible Cause: Off-target inhibition of heme oxygenase (HO-1/HO-2) by **BR103**. Heme oxygenase plays a crucial role in cellular stress responses, inflammation, and apoptosis.[6] Its inhibition can lead to a variety of cellular effects that are independent of the cholesterol biosynthesis pathway.

Troubleshooting Steps:

- **Confirm On-Target Effect:** First, verify that **BR103** is inhibiting cholesterol synthesis in your experimental system. This can be done by measuring the accumulation of lanosterol or a decrease in downstream cholesterol levels.
- **Assess Heme Oxygenase Activity:** Directly measure the activity of HO-1 in your cells or tissue lysates treated with **BR103**. A decrease in activity would suggest an off-target effect.
- **Use a Structurally Unrelated HO-1 Inhibitor:** To confirm that the observed phenotype is due to HO-1 inhibition, treat your cells with a known HO-1 inhibitor that is structurally different from **BR103** (e.g., a metalloporphyrin like tin protoporphyrin IX, SnPP). If you observe a similar phenotype, it strongly suggests the involvement of HO-1.
- **Rescue Experiment with Heme Oxygenase Byproducts:** Attempt to rescue the phenotype by providing the downstream products of the heme oxygenase reaction, such as biliverdin or carbon monoxide (using a CO-releasing molecule).

Problem 2: Difficulty in distinguishing between on-target and off-target effects in experimental results.

Possible Cause: Overlapping signaling pathways influenced by both cholesterol homeostasis and heme oxygenase activity.

Troubleshooting Steps:

- **Dose-Response Analysis:** Perform a detailed dose-response curve for **BR103** for both cholesterol synthesis inhibition and the unexpected phenotype. If the potencies (EC50 or IC50 values) are significantly different, it may suggest that the two effects are mediated by different targets.
- **Genetic Knockdown/Overexpression:** Use siRNA or shRNA to knock down the expression of lanosterol 14 α -demethylase or HO-1. If the phenotype is still observed in cells with reduced lanosterol 14 α -demethylase expression, it points towards an off-target effect. Conversely, overexpressing HO-1 might rescue the phenotype caused by **BR103**.
- **Chemical Complementation:** Use a downstream metabolite of the cholesterol synthesis pathway (e.g., mevalonate or cholesterol itself) to see if it can rescue the observed phenotype. If it does, the effect is likely on-target.

Quantitative Data Summary

| Compound | Target | IC50 / Ki / ED50 | Experimental System |
|---|---|------------------|---------------------|
| BR103 (RS-21607) | Lanosterol 14 α -demethylase (rat liver) | Ki = 840 pM | Purified enzyme |
| Lanosterol 14 α -demethylase (in vivo) | ED50 = 31 mg/kg (HMG-CoA reductase inhibition) | Hamsters | |
| Serum Cholesterol Lowering (in vivo) | ED50 = 62 mg/kg | Hamsters | |
| Heme Oxygenase-1 (HO-1) | IC50 = 5.5 μ M | Not specified | |
| Heme Oxygenase-2 (HO-2) | IC50 = 24.5 μ M | Not specified | |

Key Experimental Protocols

Protocol 1: In Vitro Assay for Lanosterol 14 α -Demethylase Activity

Objective: To determine the inhibitory effect of **BR103** on lanosterol 14 α -demethylase activity in a cell-free system.

Materials:

- Purified or microsomal preparations of lanosterol 14 α -demethylase
- [^3H]-Lanosterol (substrate)
- NADPH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- **BR103** stock solution (in DMSO)
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme preparation.
- Add varying concentrations of **BR103** (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the reaction by adding [^3H]-lanosterol.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
- Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

- Extract the lipids and separate the substrate ($[^3\text{H}]$ -lanosterol) from the product ($[^3\text{H}]$ -demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of product formed using a scintillation counter.
- Calculate the percentage of inhibition for each **BR103** concentration and determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Heme Oxygenase-1 (HO-1) Activity

Objective: To assess the inhibitory effect of **BR103** on HO-1 activity in cultured cells.

Materials:

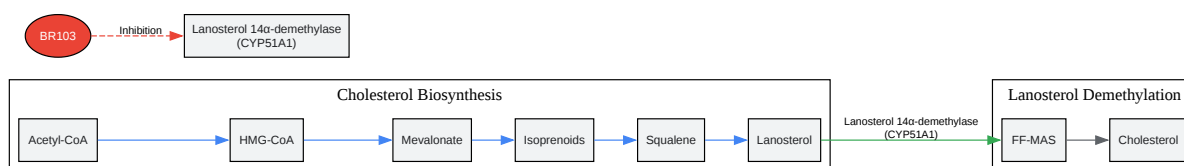
- Cultured cells (e.g., macrophages, endothelial cells)
- **BR103** stock solution (in DMSO)
- Hemin (substrate for HO-1)
- Cell lysis buffer
- Bilirubin standard
- Spectrophotometer

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **BR103** (or DMSO as a vehicle control) for a desired period.
- Induce HO-1 expression if necessary (e.g., with a known inducer like cobalt protoporphyrin).
- Lyse the cells and prepare the cell lysate.

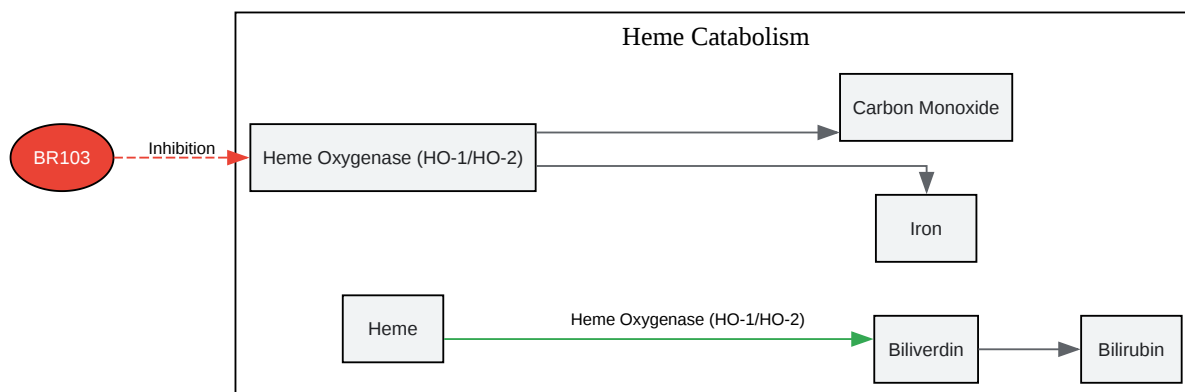
- Prepare a reaction mixture containing the cell lysate, hemin, and NADPH in a suitable buffer.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
- Measure the amount of bilirubin produced by reading the absorbance at a specific wavelength (e.g., 464 nm, with a reference at 530 nm).
- Create a standard curve using known concentrations of bilirubin to quantify the bilirubin in the samples.
- Calculate the HO-1 activity (as pmol of bilirubin/mg of protein/hour) and determine the inhibitory effect of **BR103**.

Visualizations



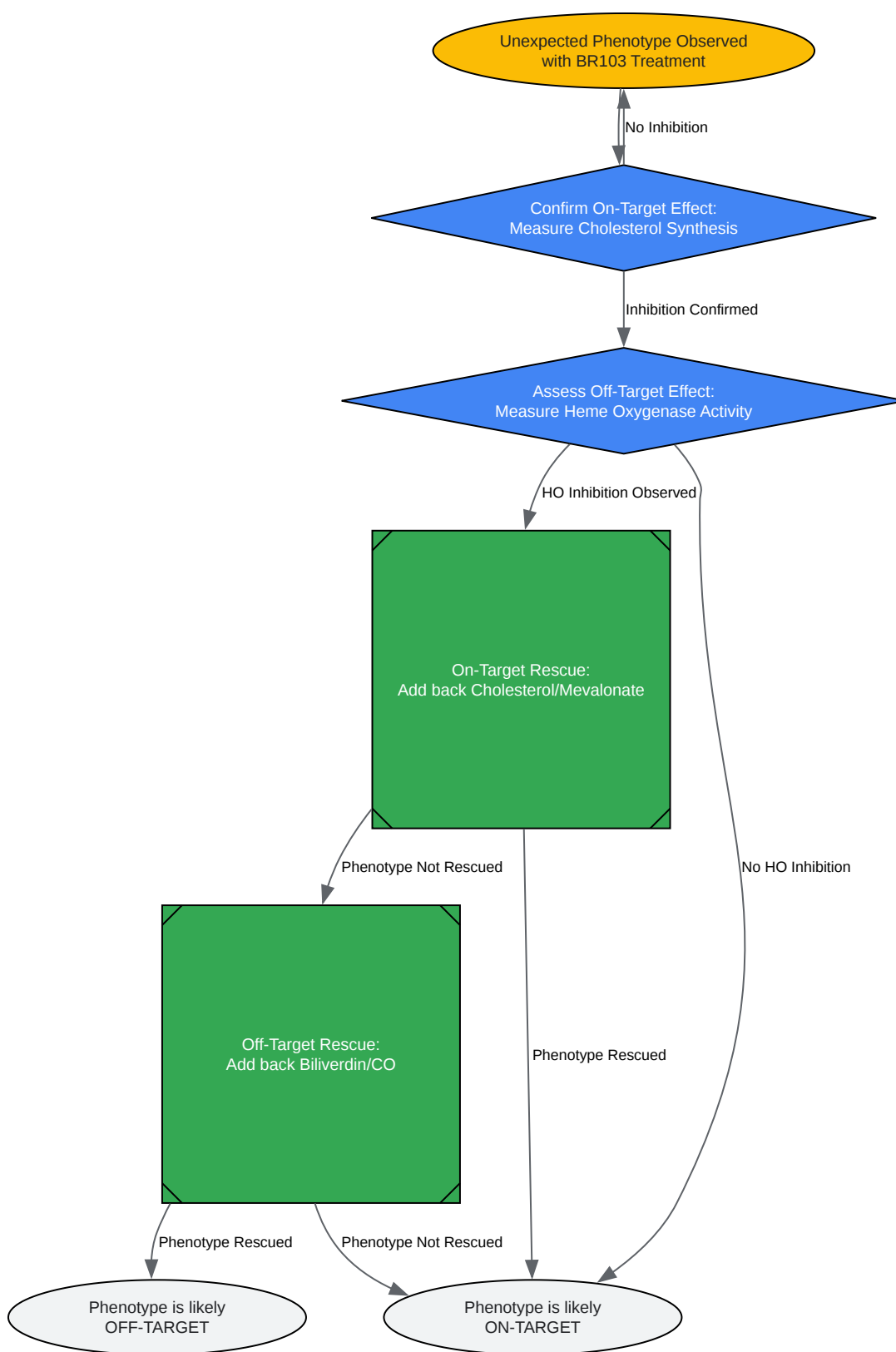
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Caption: On-target effect of **BR103** on the cholesterol biosynthesis pathway.



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Caption: Off-target effect of **BR103** on the heme catabolism pathway.



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